

Application Notes and Protocols for YL-939, a Novel Ferroptosis Inhibitor

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Compound of Interest

Compound Name: YL-939

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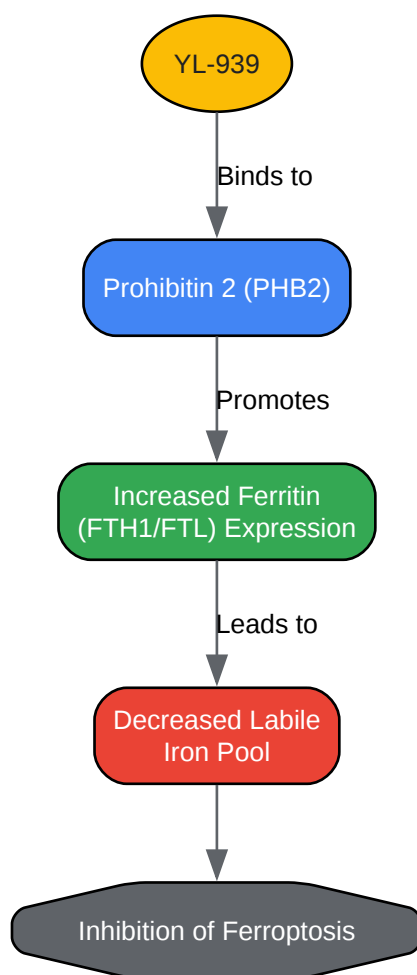
Introduction to YL-939

YL-939 is a novel small molecule inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.^{[1][2][3][4]} Unlike classical ferroptosis inhibitors that act as antioxidants or iron chelators, **YL-939** functions through a distinct mechanism.^{[1][3][4]} Its direct biological target has been identified as Prohibitin 2 (PHB2), a multifunctional protein primarily located in the mitochondria.^{[1][3][4]}

The binding of **YL-939** to PHB2 initiates a signaling cascade that leads to the increased expression of ferritin, the primary intracellular iron storage protein.^{[1][4]} This upregulation of ferritin results in the sequestration of intracellular iron, thereby reducing the labile iron pool available to catalyze the Fenton reaction and subsequent lipid peroxidation, ultimately rendering cells less susceptible to ferroptotic stimuli.^{[1][4]} Preclinical studies have demonstrated the potential of **YL-939** in mitigating tissue damage in a mouse model of acute liver injury, highlighting its therapeutic promise for diseases associated with ferroptosis.^{[3][4]}

Mechanism of Action Signaling Pathway

The proposed signaling pathway for **YL-939**'s inhibition of ferroptosis is depicted below.



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Caption: Signaling pathway of **YL-939** in the inhibition of ferroptosis.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of **YL-939** in various cell lines and its effect on ferritin expression.

Table 1: In Vitro Efficacy of **YL-939** Against Erastin-Induced Ferroptosis

Cell Line	EC ₅₀ (μM)
ES-2	0.09
HT-1080	0.14
Miapaca-2	0.25
Calu-1	0.16
HCT116	0.16
SHSY5Y	0.24
Data sourced from Yang et al., 2022.[4]	

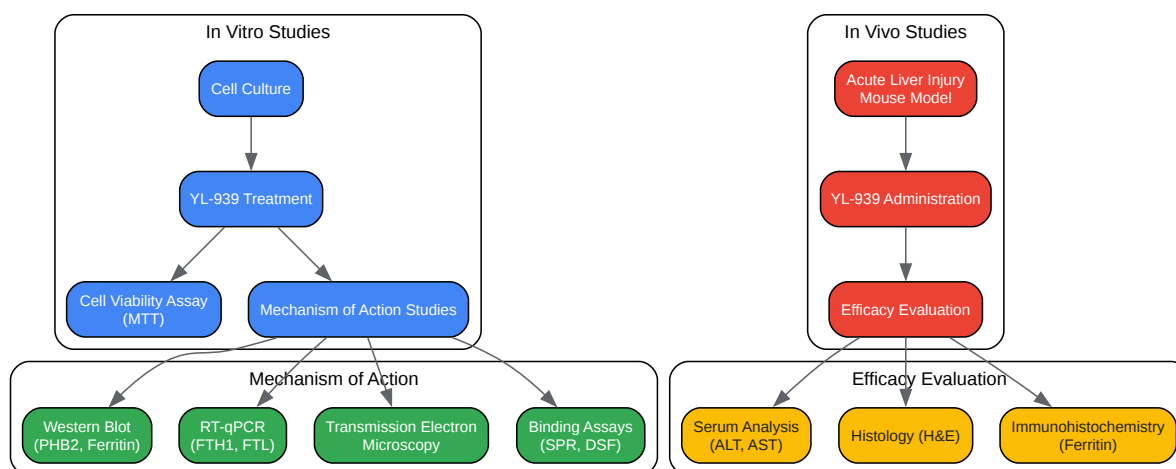
Table 2: Effect of **YL-939** on Ferritin Expression in ES-2 Cells

Treatment	FTH1 mRNA Expression (Fold Change)	FTL mRNA Expression (Fold Change)	Ferritin Protein Expression
Control	1.0	1.0	Baseline
YL-939 (1 μM)	Increased	Increased	Increased
YL-939 (3 μM)	Further Increased	Further Increased	Further Increased
YL-939 (10 μM)	Substantially Increased	Substantially Increased	Substantially Increased
Data qualitatively summarized from Yang et al., 2022.[4]			

Experimental Protocols

Detailed methodologies for key experiments to study the effects of **YL-939** are provided below.

Experimental Workflow Overview



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Caption: General experimental workflow for the evaluation of **YL-939**.

Cell Viability Assay (MTT Assay)

Objective: To determine the protective effect of **YL-939** against ferroptosis-inducing agents.

Materials:

- Cells of interest (e.g., ES-2, HT-1080)
- Complete cell culture medium
- **YL-939**
- Ferroptosis inducer (e.g., Erastin, RSL3)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Pre-treat cells with various concentrations of **YL-939** for 1-2 hours.
- Induce ferroptosis by adding a ferroptosis-inducing agent (e.g., 10 μ M Erastin) to the wells. Include appropriate vehicle controls.
- Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Objective: To assess the effect of **YL-939** on the protein expression of PHB2 and ferritin (FTH1 and FTL).

Materials:

- Cells or tissue lysates

- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-PHB2, anti-FTH1, anti-FTL, anti- β -actin)
- HRP-conjugated secondary antibodies
- ECL substrate
- Chemiluminescence imaging system

Protocol:

- Lyse cells or tissues in RIPA buffer and determine protein concentration using a BCA assay.
- Denature 20-40 μ g of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: anti-PHB2 (1:1000), anti-FTH1 (1:1000), anti-FTL (1:1000), anti- β -actin (1:5000).
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.

- Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensities using image analysis software and normalize to the loading control (β -actin).

Reverse Transcription-Quantitative PCR (RT-qPCR)

Objective: To measure the effect of **YL-939** on the mRNA expression of ferritin heavy chain (FTH1) and light chain (FTL).

Materials:

- Treated cells or tissues
- RNA extraction kit (e.g., TRIzol)
- cDNA synthesis kit
- SYBR Green qPCR master mix
- qPCR primers for FTH1, FTL, and a housekeeping gene (e.g., GAPDH)
- qPCR instrument

Primer Sequences (Human):

- FTH1 Forward: 5'-TGAAGCTGCAGAACCAACGAGG-3'[\[5\]](#)
- FTH1 Reverse: 5'-GCACACTCCATTGCATTCAGCC-3'[\[5\]](#)
- FTL Forward: 5'-GGCTTCTATTTGACCGCGA-3'[\[6\]](#)
- FTL Reverse: 5'-TTTCATGGCGTCTGGGGTTT-3'[\[6\]](#)
- GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'
- GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'

Protocol:

- Extract total RNA from cells or tissues using an RNA extraction kit.
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
- Set up the qPCR reaction with SYBR Green master mix, cDNA template, and forward and reverse primers.
- Perform qPCR using a standard three-step cycling protocol.
- Analyze the data using the $\Delta\Delta C_t$ method, normalizing the expression of the target genes to the housekeeping gene.

In Vivo Study: Acetaminophen (APAP)-Induced Acute Liver Injury Model

Objective: To evaluate the in vivo efficacy of **YL-939** in a mouse model of ferroptosis-related acute liver injury.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Acetaminophen (APAP)
- **YL-939**
- Vehicle for **YL-939** (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- Anesthesia
- Blood collection tubes
- 4% paraformaldehyde

- ALT and AST assay kits

Protocol:

- Fast mice overnight before APAP administration.
- Administer **YL-939** (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection 2 hours prior to APAP challenge.
- Induce liver injury by i.p. injection of APAP (e.g., 300-500 mg/kg).
- At a predetermined time point (e.g., 6-24 hours) post-APAP injection, anesthetize the mice and collect blood via cardiac puncture.
- Euthanize the mice and perfuse the liver with PBS.
- Collect liver tissue for histological analysis (fix in 4% paraformaldehyde) and molecular analysis (snap-freeze in liquid nitrogen).
- Measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels using commercial kits.
- Perform hematoxylin and eosin (H&E) staining and immunohistochemistry for ferritin on paraffin-embedded liver sections.

Disclaimer: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

These application notes and protocols provide a comprehensive guide for researchers to investigate the biological activities of **YL-939**. The provided methodologies can be adapted and optimized for specific experimental needs.

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